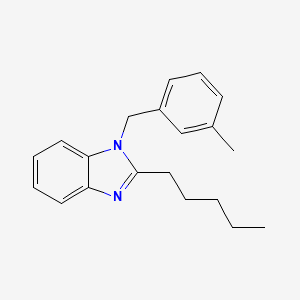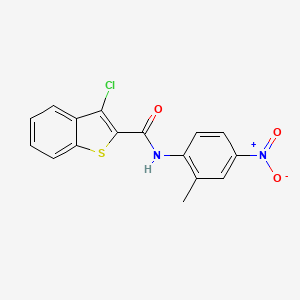
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a dioxidotetrahydrothiophene ring and a pyrimidinylamino group, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives and pyrimidine derivatives. The synthesis could involve:
Oxidation: Oxidizing tetrahydrothiophene to introduce the dioxidotetrahydrothiophene moiety.
Amidation: Reacting the oxidized product with a hexanoyl chloride derivative to form the amide bond.
Substitution: Introducing the pyrimidinylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)hexanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic or electrophilic substitution on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)hexanamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)pentanamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)butanamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H22N4O3S |
|---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-(pyrimidin-2-ylamino)hexanamide |
InChI |
InChI=1S/C14H22N4O3S/c19-13(18-12-6-10-22(20,21)11-12)5-2-1-3-7-15-14-16-8-4-9-17-14/h4,8-9,12H,1-3,5-7,10-11H2,(H,18,19)(H,15,16,17) |
InChI Key |
PFSTZIJJMRBCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCCCCNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11129303.png)
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11129309.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11129315.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11129331.png)
![7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129335.png)
![Diethyl 4-(4-{[(2-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11129342.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129351.png)

![prop-2-en-1-yl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129360.png)
![N-1,3-benzodioxol-5-yl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B11129361.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide](/img/structure/B11129364.png)

![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate](/img/structure/B11129368.png)
